molecular formula C16H24N2O3S B2668937 (2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate CAS No. 1385274-37-2

(2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate

Cat. No. B2668937
CAS RN: 1385274-37-2
M. Wt: 324.44
InChI Key: LLYBQAPQQVYLBO-UHFFFAOYSA-N
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Description

(2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds have diverse applications in pharmaceuticals and agrochemicals due to their biological activities. The synthesis of heterocyclic derivatives, such as pyridines, pyrimidines, and thiazines, through methods like the Bohlmann-Rahtz heteroannulation or cyclocondensation, is crucial for creating compounds with potential therapeutic applications. These synthetic routes offer access to a variety of biologically active molecules that can serve as lead compounds for drug development (Bagley et al., 2005), (Flores et al., 2013).

Development of Pharmaceutical Agents

Research into the synthesis of compounds with specific substituents, such as sulfanyl groups, has led to the development of pharmaceutical agents targeting various biological pathways. For instance, compounds synthesized for their potential as leukotriene synthesis inhibitors or 5-lipoxygenase-activating protein inhibitors highlight the importance of chemical synthesis in the development of new therapeutic agents with improved pharmacokinetics and safety profiles (Hutchinson et al., 2009).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives through methods such as oxidative cyclization-alkoxycarbonylation or diversity-oriented synthesis has applications in creating molecules with interesting biological activities. These synthesis strategies enable the production of compounds that can be used in further biological studies or as potential therapeutic agents (Berzosa et al., 2011), (Bacchi et al., 2005).

properties

IUPAC Name

(2-methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-10-12(11(2)18-16(17-10)22-4)8-9-15(19)21-14-7-5-6-13(14)20-3/h13-14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYBQAPQQVYLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)OC2CCCC2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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